molecular formula C12H8Cl2O4 B1361481 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid CAS No. 74556-60-8

5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B1361481
CAS No.: 74556-60-8
M. Wt: 287.09 g/mol
InChI Key: VSMPMYSNFPYXIY-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a furan ring substituted with a 2,4-dichlorophenoxy group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid typically involves the reaction of 2,4-dichlorophenol with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or other reduced forms.

    Substitution: The dichlorophenoxy group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

    Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate: This compound is a methyl ester derivative with similar structural features.

    5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid: A similar compound with fluorine atoms instead of chlorine.

Uniqueness: 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O4/c13-7-1-3-10(9(14)5-7)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMPMYSNFPYXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201209710
Record name 5-[(2,4-Dichlorophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74556-60-8
Record name 5-[(2,4-Dichlorophenoxy)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74556-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,4-Dichlorophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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